molecular formula C12H10BrN3O3 B14004260 3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

Cat. No.: B14004260
M. Wt: 324.13 g/mol
InChI Key: LGDPLHIYYFOOCF-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolopyridine core, which is a fused ring system containing both pyrrole and pyridine rings. The presence of bromine and piperidine-2,6-dione moieties adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a brominated pyrrole derivative, the compound can be synthesized through a series of reactions including bromination, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Further cyclization reactions can modify the core structure, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in cancer research, it may inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
  • 5H-Pyrrolo[3,2-c]pyridine-5-carboxylic acid derivatives

Uniqueness

What sets 3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

3-(2-bromo-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10BrN3O3/c13-9-3-1-6-7(14-9)5-16(12(6)19)8-2-4-10(17)15-11(8)18/h1,3,8H,2,4-5H2,(H,15,17,18)

InChI Key

LGDPLHIYYFOOCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=N3)Br

Origin of Product

United States

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